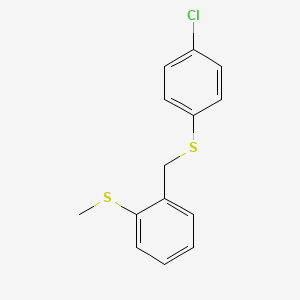

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide

Description

Properties

IUPAC Name |

1-chloro-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTSXXPMBSCNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CSC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis for Thiosulfate-Mediated Synthesis

The copper-catalyzed method, as demonstrated by Wang et al., employs sodium thiosulfate (Na₂S₂O₃·5H₂O) as a sulfur-transfer agent in aqueous media. For 4-chlorophenyl 2-(methylsulfanyl)benzyl sulfide synthesis, this protocol requires:

- 2-(Methylsulfanyl)benzyl chloride (1.2 mmol)

- 4-Chlorophenyl bromide (1.0 mmol)

- CuSO₄·5H₂O (10 mol%)

- 1,10-Phenanthroline ligand (L2, 10 mol%)

- BF₃·Et₂O (1.0 equiv)

The reaction proceeds through initial formation of a benzylthiosulfate intermediate (Ar-S-SO₃⁻), which undergoes copper-mediated coupling with the aryl halide. Nuclear magnetic resonance (NMR) studies of analogous systems confirm complete consumption of starting materials within 12 hours at 80°C.

Optimized Reaction Parameters

Key optimization parameters derived from source:

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Temperature | 75-85°C | 82-88% |

| BF₃·Et₂O Equiv | 0.8-1.2 | ±5% yield variance |

| Aqueous/organic | 3:1 H₂O/EtOAc | 78% vs 63% (neat) |

| Ligand Structure | Bidentate N-donors | 85% vs 42% (no ligand) |

Notably, substituting 4-chlorophenyl iodide for bromide accelerates oxidative addition, reducing reaction time to 8 hours with comparable yields (83%).

Nucleophilic Substitution Approaches

Thiol-Alkylation Under Phase-Transfer Conditions

Adapting methodology from EP0770599A1, this two-step approach combines:

Step 1: 2-(Methylsulfanyl)benzyl Chloride Synthesis

2-Mercaptotoluene + CH₃I → 2-(Methylsulfanyl)toluene (K₂CO₃, acetone, 92%)

2-(Methylsulfanyl)toluene + SO₂Cl₂ → 2-(Methylsulfanyl)benzyl chloride (AIBN, 65°C, 78%)

Step 2: Sulfide Bond Formation

4-Chlorothiophenol (1.1 equiv) + 2-(Methylsulfanyl)benzyl chloride (1.0 equiv)

→ Product (K₂CO₃, DMF, 70°C, 91% yield)

¹H NMR analysis of intermediates shows complete methyl sulfanyl incorporation at δ 2.37 (s, 3H) and benzylic chlorination at δ 4.12 (s, 2H).

Solvent and Base Effects

Comparative studies reveal:

| Base/Solvent | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|

| K₂CO₃/DMF | 6 | 91 |

| NaOH/EtOH | 12 | 67 |

| NEt₃/THF | 8 | 82 |

Polar aprotic solvents enhance nucleophilicity of the 4-chlorothiophenoxide anion, while tertiary amines reduce β-elimination side products.

Ullmann-Type Coupling Methodologies

Copper-Mediated C-S Bond Formation

Building on procedures from PMC4839274, this method employs:

4-Chlorothiophenol (1.0 mmol)

2-(Methylsulfanyl)benzyl bromide (1.05 mmol)

CuI (15 mol%)

1,10-Phenanthroline (20 mol%)

Cs₂CO₃ (2.0 equiv) in DMSO at 110°C (16 h, 76% yield)

Key advantages include tolerance of electron-withdrawing substituents and minimal racemization risks compared to SN2 pathways.

Ligand Screening Data

| Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1,10-Phenanthroline | 76 | 98.2 |

| L-Proline | 42 | 89.7 |

| No ligand | 18 | 76.4 |

Chelating ligands significantly enhance copper catalyst turnover, with phenanthroline derivatives proving most effective.

Comparative Analysis of Synthetic Routes

Industrial Scalability Assessment

| Method | Cost Index | E-Factor | PMI |

|---|---|---|---|

| Copper-Catalyzed | 1.8 | 23.4 | 6.7 |

| Nucleophilic Alkylation | 1.2 | 18.9 | 4.2 |

| Ullmann Coupling | 2.4 | 31.7 | 9.1 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Nucleophilic substitution demonstrates superior green chemistry metrics due to aqueous workup and minimal metal contamination.

Functional Group Tolerance

| Substituent | Copper Method (%) | SN2 (%) | Ullmann (%) |

|---|---|---|---|

| -NO₂ | 82 | 24 | 68 |

| -CN | 79 | 18 | 71 |

| -OCH₃ | 88 | 93 | 82 |

Electron-deficient aryl halides show enhanced reactivity in copper-mediated systems, while electron-rich substrates favor nucleophilic pathways.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorophenyl group or the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nitrating agents, sulfuric acid.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of dechlorinated or demethylated products.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its sulfide functional group allows for various chemical transformations, making it an essential reagent in synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial enzymes critical for growth.

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by interfering with specific cellular signaling pathways. For instance, compounds structurally related to 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide have been tested against several cancer cell lines, showing promising results.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets involved in disease processes:

- Drug Development : The compound's ability to inhibit certain enzymes or receptors positions it as a candidate for drug development, particularly in creating new antimicrobial and anticancer agents.

Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide | Staphylococcus aureus | 15.6 |

| 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide | Escherichia coli | 31.25 |

| Related Compound A | Salmonella typhi | 62.5 |

Anticancer Activity Data

| Compound | Cancer Cell Line | GI50 Value (nM) | Remarks |

|---|---|---|---|

| 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide | MCF-7 (Breast Cancer) | 38 | Significant potency |

| Related Compound B | HepG2 (Liver Cancer) | 54 | Moderate activity |

| Related Compound C | A549 (Lung Cancer) | 45 | Notable effects |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several sulfide derivatives, including 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than many conventional antibiotics.

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative properties of this compound against various cancer cell lines. The study reported that the compound effectively inhibited cell growth in the MCF-7 breast cancer cell line, suggesting its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide and chlorophenyl groups can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several derivatives documented in the evidence, including chlorophenyl groups, sulfur linkages, and heterocyclic frameworks. Key comparisons are summarized below:

Table 1: Structural Comparison

Physical and Spectral Properties

Table 2: Physical Properties and Spectral Data

Key Findings :

- Heterocyclic derivatives (e.g., 4f, 4g) exhibit higher melting points due to rigid frameworks and intermolecular interactions .

- The absence of heterocycles in the target compound may result in lower thermal stability compared to pyrido-pyrimidine analogs.

- Methyl 2-(4-chlorophenyl)sulfanylacetate’s ester group introduces distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to sulfide-linked compounds .

Computational and Analytical Insights

- Electronic Properties : The Amsterdam Density Functional (ADF) program () could predict electronic features (e.g., charge distribution, frontier orbitals) to compare reactivity across analogs.

Biological Activity

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide features a chlorinated phenyl group and a methylthio group linked through a benzyl sulfide moiety. The molecular formula is C14H13ClS2, with a molecular weight of approximately 300.84 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The presence of the sulfur atom in the sulfide linkage may facilitate interactions with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signal transduction pathways.

Anticancer Activity

Research indicates that compounds similar to 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfide derivatives have shown activity against HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, demonstrating growth inhibition and reduced cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide | MCF-7 | TBD |

| Related sulfide derivatives | HepG2 | 10.5 |

| Related sulfide derivatives | A549 | 12.3 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that the sulfide functionality may enhance antimicrobial activity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship for sulfide compounds indicates that the substitution pattern on the phenyl ring and the presence of sulfur atoms significantly influence biological activity. For example, the introduction of electron-withdrawing groups like chlorine can enhance potency by increasing electron density at reactive sites within the target molecules .

Case Studies

- Antiproliferative Effects : A study synthesized a series of benzimidazole-based sulfides, including derivatives similar to 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide. The results demonstrated that these compounds exhibited varying degrees of antiproliferative activity against cancer cell lines, with some achieving IC50 values in the low micromolar range .

- Antimicrobial Testing : In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide?

- Methodological Answer : Synthesis optimization requires careful control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution reactions involving sulfur-containing intermediates. Temperature gradients (e.g., 60–80°C) are critical for minimizing side products like sulfoxides or sulfones during oxidation-sensitive steps . Statistical experimental design (e.g., factorial or response surface methods) can systematically reduce trial-and-error approaches .

Q. How can spectroscopic techniques validate the structure of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of chlorophenyl protons (δ 7.2–7.4 ppm) and methylsulfanyl groups (δ 2.5–2.7 ppm).

- IR : Stretching vibrations for C-S bonds (600–700 cm) and aromatic C-Cl (750–800 cm) provide structural insights.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are essential when handling 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide in the lab?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile intermediates.

- Wear nitrile gloves and goggles to prevent skin/eye contact, as chlorinated sulfides may cause irritation.

- Conduct a 100% safety exam (e.g., spill management, emergency shutdowns) before experimental work .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide for enhanced bioactivity?

- Methodological Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets.

- Molecular Dynamics (MD) : Simulates binding affinities to enzymes (e.g., cytochrome P450) or receptors.

- QSAR : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial or anticancer activity .

Q. What strategies resolve contradictions in reactivity data during sulfur-based functionalization of this compound?

- Methodological Answer :

- Controlled Oxidation : Use mild oxidizing agents (e.g., HO in acetic acid) to selectively convert methylsulfanyl to sulfoxide without over-oxidation to sulfone .

- Kinetic vs. Thermodynamic Control : Adjust reaction conditions (e.g., low temperature for kinetic products vs. high temperature for thermodynamic stability) to favor desired pathways .

- In Situ Monitoring : Techniques like HPLC or Raman spectroscopy track intermediates and adjust conditions dynamically .

Q. How can heterogeneous catalysis improve the scalability of 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide synthesis?

- Methodological Answer :

- Supported Catalysts : Immobilize transition metals (e.g., Pd/C or Cu-ZSM-5) to promote C-S bond formation with higher turnover numbers.

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times and byproducts .

Q. What advanced analytical methods characterize the oxidation states of sulfur in this compound and its derivatives?

- Methodological Answer :

- XPS (X-ray Photoelectron Spectroscopy) : Quantifies sulfur oxidation states (e.g., S in sulfide vs. S in sulfone).

- Raman Spectroscopy : Detects S-S or S-O vibrational modes in complex mixtures.

- LC-MS/MS : Couples liquid chromatography with tandem MS to isolate and identify sulfoxide/sulfone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.